tert-butyl (5-amino-1-methyl-1h-pyrazol-4-yl)carbamate
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Overview
Description
Tert-butyl (5-amino-1-methyl-1H-pyrazol-4-yl)carbamate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-amino-1-methyl-1H-pyrazol-4-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with chloro(triphenyl)methane to obtain 1-methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-carbonitrile. This intermediate is then subjected to hydrolysis and Hofmann rearrangement to yield the desired product .
Another synthetic route involves the condensation of methyl 5-amino-1-methyl-1H-pyrazol-4-carboxylate with phenyl chloroformate, followed by hydrolysis and Curtius rearrangement of an azide derivative . These methods typically require specific reaction conditions, such as the use of concentrated sulfuric acid, ethanol as a mild reagent, and various protective groups to stabilize intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, reduction, esterification, and condensation, with careful control of reaction parameters to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-amino-1-methyl-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, lithium aluminum hydride, and phenyl chloroformate. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and protective groups to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and carbamates, depending on the specific reaction and conditions employed .
Scientific Research Applications
Tert-butyl (5-amino-1-methyl-1H-pyrazol-4-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (5-amino-1-methyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (5-amino-1-methyl-1H-pyrazol-4-yl)carbamate include:
- Tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
- Tert-butyl carbamate
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(5-amino-1-methylpyrazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)12-6-5-11-13(4)7(6)10/h5H,10H2,1-4H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZAPWPJEDIZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N(N=C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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